molecular formula C13H22O2 B136828 4-Octylcyclopentane-1,3-dione CAS No. 126624-26-8

4-Octylcyclopentane-1,3-dione

Cat. No. B136828
M. Wt: 210.31 g/mol
InChI Key: SKPOJVSKGJMOJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Octylcyclopentane-1,3-dione (ODD) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. ODD is a cyclic diketone that has been found to have unique biochemical and physiological effects, making it a valuable tool for studying various biological processes.

Mechanism Of Action

The mechanism of action of 4-Octylcyclopentane-1,3-dione is not fully understood, but it is thought to act through multiple pathways. One proposed mechanism involves the inhibition of the NF-κB signaling pathway, which is involved in inflammation and cancer. 4-Octylcyclopentane-1,3-dione has also been found to activate the Nrf2 pathway, which is involved in antioxidant defense.

Biochemical And Physiological Effects

4-Octylcyclopentane-1,3-dione has been shown to have a variety of biochemical and physiological effects. In addition to its antioxidant and anti-inflammatory properties, 4-Octylcyclopentane-1,3-dione has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase. 4-Octylcyclopentane-1,3-dione has also been found to modulate the expression of various genes involved in inflammation and cancer.

Advantages And Limitations For Lab Experiments

One advantage of using 4-Octylcyclopentane-1,3-dione in lab experiments is its relatively low cost and ease of synthesis. Additionally, 4-Octylcyclopentane-1,3-dione has been found to have low toxicity in vitro and in vivo. However, one limitation of using 4-Octylcyclopentane-1,3-dione is its limited solubility in aqueous solutions, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research involving 4-Octylcyclopentane-1,3-dione. One area of interest is the development of 4-Octylcyclopentane-1,3-dione-based therapies for inflammatory diseases and cancer. Additionally, further research is needed to fully understand the mechanism of action of 4-Octylcyclopentane-1,3-dione and its potential interactions with other molecules. Finally, the development of more efficient synthesis methods for 4-Octylcyclopentane-1,3-dione could make it a more widely used tool in scientific research.

Scientific Research Applications

4-Octylcyclopentane-1,3-dione has been used in a variety of scientific research applications, including the study of oxidative stress, inflammation, and cancer. 4-Octylcyclopentane-1,3-dione has been shown to have antioxidant properties, which can protect cells from damage caused by reactive oxygen species. Additionally, 4-Octylcyclopentane-1,3-dione has been found to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as arthritis. 4-Octylcyclopentane-1,3-dione has also been studied for its potential anti-cancer properties, as it has been found to inhibit the growth of cancer cells in vitro.

properties

CAS RN

126624-26-8

Product Name

4-Octylcyclopentane-1,3-dione

Molecular Formula

C13H22O2

Molecular Weight

210.31 g/mol

IUPAC Name

4-octylcyclopentane-1,3-dione

InChI

InChI=1S/C13H22O2/c1-2-3-4-5-6-7-8-11-9-12(14)10-13(11)15/h11H,2-10H2,1H3

InChI Key

SKPOJVSKGJMOJV-UHFFFAOYSA-N

SMILES

CCCCCCCCC1CC(=O)CC1=O

Canonical SMILES

CCCCCCCCC1CC(=O)CC1=O

Other CAS RN

126624-26-8

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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